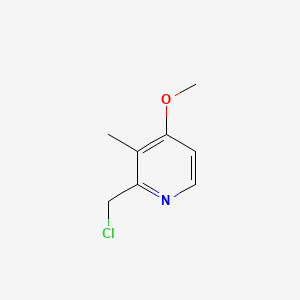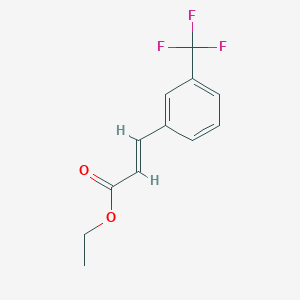
(1R,2S)-m-nitro-erythro-Chloramphenicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-m-nitro-erythro-Chloramphenicol (CmN) is a synthetic chloramphenicol derivative that has been used in the laboratory for a variety of applications. CmN is a nitro-aromatic compound that has a wide range of biological activities, including antibacterial and antifungal activities. CmN has been studied for its potential use in the treatment of bacterial infections, as well as for its potential use in the laboratory as a reagent, as a fluorescent probe, and as an inhibitor of enzymes.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-m-nitro-erythro-Chloramphenicol has been studied for its potential use in the laboratory as a reagent, as a fluorescent probe, and as an inhibitor of enzymes. In addition, (1R,2S)-m-nitro-erythro-Chloramphenicol has been studied for its potential use in the treatment of bacterial infections. (1R,2S)-m-nitro-erythro-Chloramphenicol has been found to be effective against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. (1R,2S)-m-nitro-erythro-Chloramphenicol has also been used to study the role of nitric oxide in the regulation of bacterial growth and metabolism.
Wirkmechanismus
The mechanism of action of (1R,2S)-m-nitro-erythro-Chloramphenicol is not fully understood. However, it is believed that (1R,2S)-m-nitro-erythro-Chloramphenicol acts by inhibiting the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in fatty acid synthesis. In addition, (1R,2S)-m-nitro-erythro-Chloramphenicol has been found to inhibit the activity of other bacterial enzymes, such as DNA gyrase and RNA polymerase.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2S)-m-nitro-erythro-Chloramphenicol have not been extensively studied. However, (1R,2S)-m-nitro-erythro-Chloramphenicol has been found to inhibit the growth of a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. (1R,2S)-m-nitro-erythro-Chloramphenicol has also been found to inhibit the activity of other bacterial enzymes, such as DNA gyrase and RNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,2S)-m-nitro-erythro-Chloramphenicol has several advantages for laboratory experiments. (1R,2S)-m-nitro-erythro-Chloramphenicol is relatively inexpensive and easy to synthesize, and it is stable in aqueous solution. In addition, (1R,2S)-m-nitro-erythro-Chloramphenicol has been found to be effective against a variety of bacterial species. However, (1R,2S)-m-nitro-erythro-Chloramphenicol has several limitations as well. (1R,2S)-m-nitro-erythro-Chloramphenicol is not effective against some Gram-negative bacteria, such as Pseudomonas aeruginosa, and it has been found to be toxic to mammalian cells.
Zukünftige Richtungen
The potential future directions for (1R,2S)-m-nitro-erythro-Chloramphenicol research include the development of new synthetic methods for the production of (1R,2S)-m-nitro-erythro-Chloramphenicol, the development of new formulations of (1R,2S)-m-nitro-erythro-Chloramphenicol for use in the laboratory, the investigation of (1R,2S)-m-nitro-erythro-Chloramphenicol’s mechanism of action, and the exploration of (1R,2S)-m-nitro-erythro-Chloramphenicol’s potential use in the treatment of bacterial infections. In addition, it will be important to investigate the biochemical and physiological effects of (1R,2S)-m-nitro-erythro-Chloramphenicol, as well as its potential advantages and limitations for laboratory experiments.
Synthesemethoden
(1R,2S)-m-nitro-erythro-Chloramphenicol can be synthesized using a variety of methods. The most common method is a two-step synthesis involving the condensation of chloramphenicol with m-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of (1R,2S)-m-nitro-erythro-chloramphenicol and (1S,2R)-m-nitro-threo-chloramphenicol. The two isomers can then be separated by chromatographic methods.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-m-nitro-erythro-Chloramphenicol involves the conversion of chloramphenicol to the desired product through a series of chemical reactions.", "Starting Materials": [ "Chloramphenicol", "Nitric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Nitration of Chloramphenicol - Chloramphenicol is reacted with a mixture of nitric acid and sulfuric acid to form (1R,2S)-m-nitro-Chloramphenicol.", "Step 2: Reduction of Nitro Group - (1R,2S)-m-nitro-Chloramphenicol is reduced using sodium dithionite in the presence of sodium hydroxide to form (1R,2S)-m-amino-Chloramphenicol.", "Step 3: Esterification - (1R,2S)-m-amino-Chloramphenicol is esterified with ethyl chloroformate in the presence of triethylamine to form (1R,2S)-m-amino-2-(2-chloroethoxy)-2-(2-nitrophenyl)acetate.", "Step 4: Epimerization - (1R,2S)-m-amino-2-(2-chloroethoxy)-2-(2-nitrophenyl)acetate is epimerized using hydrochloric acid to form (1R,2S)-m-nitro-erythro-Chloramphenicol.", "Step 5: Purification - The final product is purified using recrystallization from ethanol and water." ] } | |
CAS-Nummer |
1327173-91-0 |
Produktname |
(1R,2S)-m-nitro-erythro-Chloramphenicol |
Molekularformel |
C₁₁H₁₂Cl₂N₂O₅ |
Molekulargewicht |
323.13 |
Synonyme |
2,2-dichloro-N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)-2-(3-nitrophenyl)ethyl]acetamide_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)

![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)

![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)


![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)